molecular formula C6H9ClN2 B3021593 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride CAS No. 1071575-85-3

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride

Cat. No.: B3021593
CAS No.: 1071575-85-3
M. Wt: 144.60
InChI Key: KYVKQPXIUOSMHV-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a chemical compound with the molecular formula C6H9ClN2. It is a heterocyclic compound that contains a pyrazole ring fused to a cyclopentane ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by treatment with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride can be compared with other similar compounds, such as:

    1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: The free base form without the hydrochloride salt.

    (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride: A derivative with an additional amine group.

    2,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Another structural isomer with different substitution patterns

Biological Activity

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a heterocyclic compound characterized by a pyrazole ring fused to a cyclopentane structure. Its molecular formula is C6H9ClN2, and it has garnered attention in various fields of research, particularly in biology and medicinal chemistry. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating their activity. The precise pathways and targets vary based on the biological context but often involve:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes related to inflammation and cancer.
  • Receptor Binding : It may interact with receptors involved in various signaling pathways, influencing physiological responses.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cytotoxicity : A derivative known as P3C demonstrated potent cytotoxic effects against multiple human cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. It induced apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial dysfunction .
  • Cell Cycle Arrest : P3C was shown to disrupt microtubule dynamics and induce cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The compound's structural similarity to other biologically active molecules suggests potential anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit nitric oxide synthase (NOS), which plays a critical role in inflammation .

Antihypertensive Activity

Another study focused on a related pyrazole derivative (LQFM-21) demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR). Administration of LQFM-21 resulted in reduced mean arterial pressure (MAP) without affecting heart rate . This suggests that similar compounds might exhibit cardiovascular benefits.

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition; potential anticancer activity
P3CStructureCytotoxicity against TNBC; apoptosis induction
LQFM-21StructureAntihypertensive effects

Case Studies

  • Cytotoxicity Study :
    • Objective : Evaluate the cytotoxic effects of P3C on TNBC cell lines.
    • Method : High-throughput screening was conducted on 4640 compounds; P3C was identified as a potent cytotoxic agent.
    • Findings : Induced apoptosis through ROS generation and caspase activation; significant effects observed at low micromolar concentrations .
  • Antihypertensive Study :
    • Objective : Assess the antihypertensive effects of LQFM-21.
    • Method : SHR were treated with varying doses of LQFM-21.
    • Findings : Significant reductions in MAP were noted over multiple days without adverse effects on heart rate .

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c1-2-5-4-7-8-6(5)3-1;/h4H,1-3H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVKQPXIUOSMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694533
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214-03-1
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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